molecular formula C7H8O2S B1269054 Methyl 5-methylthiophene-2-carboxylate CAS No. 19432-69-0

Methyl 5-methylthiophene-2-carboxylate

Cat. No. B1269054
CAS RN: 19432-69-0
M. Wt: 156.2 g/mol
InChI Key: NEPZGUGQLAOODR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, including methods that might apply to Methyl 5-methylthiophene-2-carboxylate, involves strategic halogenation, alkylation, and coupling reactions. For example, a safe and efficient process for the preparation of ethyl 2-methylthiophene-3-carboxylate was developed, providing operational simplicity and avoidance of strong bases, which could be applicable to Methyl 5-methylthiophene-2-carboxylate synthesis (Kogami et al., 2011).

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex, involving interactions between various functional groups. For instance, the crystal structure and computational study of Methyl-3-aminothiophene-2-carboxylate revealed intricate hydrogen bond interactions and provided insights into the electrostatic potential and molecular orbitals (Tao et al., 2020). These findings highlight the importance of analyzing the molecular structure for understanding the chemical behavior of thiophene derivatives.

Chemical Reactions and Properties

Thiophene derivatives participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, which significantly affect their properties. The copper-mediated N-arylation of Methyl 2-Aminothiophene-3-carboxylate with organoboron reagents via Chan-Lam cross-coupling demonstrates the versatility of thiophene derivatives in forming N-arylated products with a broad range of functional groups (Rizwan et al., 2015).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Detailed molecular structure analysis, as performed for 2-methylthiophene, provides valuable information on bond lengths, angles, and torsional vibrations, which are crucial for understanding the physical properties of these compounds (Tanabe et al., 1995).

Chemical Properties Analysis

The chemical properties of thiophene derivatives, such as reactivity towards electrophiles, nucleophiles, and participation in cycloaddition reactions, are pivotal for their application in organic synthesis. The synthesis and reactions of 5-Methylthieno[2',3':5,6]pyrimido-[2,1-a]isoindol-4(5H)-one illustrate the reactivity of thiophene derivatives in forming complex heterocyclic compounds (Kysil et al., 2008).

Scientific Research Applications

Synthesis and Preparation

Methyl 5-methylthiophene-2-carboxylate has been the subject of various studies focusing on its synthesis and preparation. For example, a process for the preparation of ethyl 2-methylthiophene-3-carboxylate was developed, which is closely related to Methyl 5-methylthiophene-2-carboxylate. This process offers operational simplicity and avoids the use of strong bases, making it safer and more efficient (Kogami & Watanabe, 2011).

Reactions and Derivatives

Studies have explored the reactions of methyl 5-methylthiophene-2-carboxylate and its derivatives. For instance, the chlorination of methyl 3‐hydroxythiophene‐2‐carboxylate and reactions with active hydrogen-containing compounds have been examined, providing insights into the chemical behavior of these compounds (Corral, Lissavetzky, & Manzanares, 1990). Additionally, palladium-catalysed direct heteroarylations using esters as blocking groups in bromothiophene derivatives have been studied, showcasing the compound's utility in forming biheteroaryls (Fu, Zhao, Bruneau, & Doucet, 2012).

Fluorescence Property

Research on ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a compound similar to Methyl 5-methylthiophene-2-carboxylate, has revealed novel fluorescence properties. This suggests potential applications in materials science and optical technologies (Guo Pusheng, 2009).

Biomedical Research

Methyl 5-methylthiophene-2-carboxylate derivatives have been synthesized for biomedical research. For example, 2-((2-Chlorophenyl)(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid derivatives, which exhibit in vivo antithrombotic activity, have been identified and synthesized (Babu, Babu, Ravisankar, & Latha, 2016).

Environmental Applications

The compound's environmental applications have been explored, particularly in the context of microbial metabolism. Studies have shown that bacterial metabolism can lead to the formation of 5-methyl-2-thiophenecarboxylic acid, indicating potential roles in biodegradation and environmental remediation (Fedorak, Coy, & Peakman, 1996).

Chemical Engineering

In chemical engineering, Methyl 5-methylthiophene-2-carboxylate has been utilized in integrating batch and flow reactions on automated reactor platforms. This illustrates the compound's role in facilitating advanced synthesis processes (Fitzpatrick & Ley, 2016).

Safety And Hazards

“Methyl 5-methylthiophene-2-carboxylate” is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 5-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-5-3-4-6(10-5)7(8)9-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPZGUGQLAOODR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342324
Record name methyl 5-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methylthiophene-2-carboxylate

CAS RN

19432-69-0
Record name Methyl 5-methyl-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19432-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 5-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Methyl-2-thiophene carboxylate (2.0 g, 14.1 mmol, Aldrich, 1001 West Saint Paul Avenue, Milwaukee, Wis. 53233 USA) was carefully dissolved in 50 ml methanol and 15 ml conc. sulfuric acid at room temperature under an inert atmosphere. The reaction mixture was refluxed at 83° C. for 5 hours. After the reaction mixture was allowed to cool to room temperature, it was poured into a beaker containing 200 ml of ice. This aqueous mixture was neutralized to pH 7 with solid NaHCO3. This liquid was poured into a separatory funnel and extracted 2×200 ml CH2Cl2. The combined organics were dried over MgSO4, filtered, and stripped to provide the title compound of this Preparation (2.2 g, 67% yield) as a brown oil. 1H NMR (CDCl3): δ 7.61 (1H, d J=4), 6.77 (1H, d, J=4), 3.84 (3H, s), 2.52 (3H, s).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
67%

Synthesis routes and methods II

Procedure details

Acetyl chloride (5 mL) was added to a 0° C. solution of methanol (40 mL) and the solution was allowed to warm to room temperature. 5-Methyl-thiophene-2-carboxylic acid (Lancaster; 1.58 g, 11.1 mmol) was added and the solution was allowed to stir at room temperature over the weekend. The solvents were evaporated under reduced pressure and ethyl acetate was added. The solution was extracted with aqueous sodium hydrogen carbonate and the aqueous layer was back-extracted with ethyl acetate. The combined organic layers were dried (sodium sulfate) filtered and evaporated to give 5-methyl-thiophene-2-carboxylic acid methyl ester (1.40 g, 81%) as a yellow oil.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of 5-methylthiophene-2-carboxylic acid (F-1) (14.0 g, 0.1 mol) in MeOH (250 mL) was added concentrated H2SO4 (2.0 mL). The reaction mixture was stirred under reflux for 60 h. The solvent was removed in vacuo. Ethyl acetate was added to dilute the reaction mixture. Then the organic solution was washed with a saturated aqueous Na2CO3 solution, and dried over Na2SO4. The solvent was removed to afford the title compound (13.4 g).
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

To a solution of 5-methylthiophene-2-carboxylic acid (100 g, 703 mmol) in methanol (1.0 L) was added conc. sulfuric acid (10 ml) and the mixture was heated under reflux for 2 days. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. Diethyl ether (1.0 L) was added to the residue. The mixture was washed successively with water (500 ml×4) and saturated brine (500 ml), and dried over magnesium sulfate. Filtration and concentration under reduced pressure gave methyl 5-methylthiophene-2-carboxylate (109 g, yield 100%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
RL Grange, J Ziogas, AJ North, JA Angus… - Bioorganic & medicinal …, 2008 - Elsevier
… The thiophene (22) was prepared from methyl 5-(bromomethyl)thiophene-2-carboxylate, itself obtained from methyl 5-methylthiophene-2-carboxylate 22 by NBS bromination, in an …
Number of citations: 71 www.sciencedirect.com
A Ali - repository.lboro.ac.uk
This thesis describes the synthesis of terthiophene derivatives which are of interest as building block for the preparation of conducting and light emitting polymers. Cyclisations of 1,4-…
Number of citations: 3 repository.lboro.ac.uk
田口純平 - 2019 - eprints.lib.hokudai.ac.jp
The regiodivergent C–H borylation of 2, 5-disubstituted heteroarenes with bis (pinacolato) diboron (B2 (pin) 2, 1) was achieved by using iridium catalysts formed in situ from [Ir (OMe)(…
Number of citations: 5 eprints.lib.hokudai.ac.jp
G Campiani, C Cavella, JD Osko… - Journal of medicinal …, 2021 - ACS Publications
Idiopathic pulmonary fibrosis (IPF) is an interstitial lung disease characterized by a progressive-fibrosing phenotype. IPF has been associated with aberrant HDAC activities confirmed …
Number of citations: 26 pubs.acs.org
L Mu, Q Tong, Y Liu, X Meng, P He, G Li, L Ye - Molecules, 2023 - mdpi.com
Under gas-liquid microextraction (GLME) operating conditions (extraction temperature 270 C, extraction time 7 min, condensation temperature −2 C, and carrier nitrogen gas speed 2.5 …
Number of citations: 1 www.mdpi.com
J Li, Y Feng, H Li, S Shu, A Dai, X Cai… - Chemical Biology & …, 2018 - Wiley Online Library
… After removal of the solvent, the crude product was purified by flash chromatography eluting with petroleum ether/EtOAc (10:1) to afford methyl 5-methylthiophene-2-carboxylate 3 as a …
Number of citations: 2 onlinelibrary.wiley.com
D Listunov, BM Linhares, EG Kim, A Winkler… - Cell Chemical …, 2021 - cell.com
GAS41 is an emerging oncogene overexpressed and implicated in multiple cancers, including non-small cell lung cancer (NSCLC). GAS41 is a dimeric protein that contains the YEATS …
Number of citations: 11 www.cell.com
AC O'Connell - 2022 - search.proquest.com
With organoboron compounds being useful components in the synthesis of pharmaceuticals, agrochemicals, and materials, it is imperative to find new catalytic strategies to design an …
Number of citations: 1 search.proquest.com

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